molecular formula C11H17N5 B565717 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine CAS No. 1246816-12-5

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine

Cat. No.: B565717
CAS No.: 1246816-12-5
M. Wt: 219.292
InChI Key: ROXQNWRGRNAAAH-UHFFFAOYSA-N
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Description

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine is a synthetic organic compound belonging to the class of pyrazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate pyrazole and pyrimidine precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with a suitable pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and purification steps such as recrystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

  • 4-Amino-1-tert-butyl-3-(1’-naphthyl)pyrazolo[3,4-d]pyrimidine
  • 4-Amino-1-tert-butyl-3-(3-methylbenzyl)pyrazolo[3,4-d]pyrimidine
  • N-tert-butylpyrazole derivatives

Comparison: 4-Amino-1-tert-butyl-3-(3-ethyl)pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-3-ethylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-5-7-8-9(12)13-6-14-10(8)16(15-7)11(2,3)4/h6H,5H2,1-4H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXQNWRGRNAAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C2=NC=NC(=C12)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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